Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by:
- Core structure: A fused bicyclic system combining pyridine and pyrimidine rings.
- Substituents: A benzylsulfanyl group at position 2, a methyl group at position 7, a thiophen-2-yl group at position 5, and a methyl carboxylate at position 6.
- Functional groups: Sulfur-containing moieties (benzylsulfanyl, thiophene), a ketone (4-oxo), and an ester (carboxylate), which may influence solubility, reactivity, and biological activity.
Properties
IUPAC Name |
methyl 2-benzylsulfanyl-7-methyl-4-oxo-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-12-15(20(26)27-2)16(14-9-6-10-28-14)17-18(22-12)23-21(24-19(17)25)29-11-13-7-4-3-5-8-13/h3-10,16H,11H2,1-2H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTJVVHHQNYUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=CS4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS No. 537047-01-1) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various pharmacophores that may contribute to its biological activity. This article reviews the existing literature on its biological properties, focusing on its anticancer, antibacterial, and neuroprotective activities.
Chemical Structure and Properties
The compound has a molecular formula of C21H19N3O3S2 and a molecular weight of approximately 425.52 g/mol. It features a tetrahydropyrido-pyrimidine core substituted with a benzylsulfanyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structure-activity relationship (SAR) studies indicate that modifications in the thiophene and pyrimidine rings can significantly affect cytotoxicity against cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays conducted on various cancer cell lines revealed that the compound exhibits notable cytotoxic effects. For instance:
These findings suggest that this compound could be a promising candidate for further development as an anticancer drug.
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Preliminary studies indicate that it may possess significant activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Testing Results
Testing against common bacterial strains yielded the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 35 |
These results demonstrate the compound's potential as an antibacterial agent, warranting further exploration in this area.
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective properties. Studies have indicated its ability to mitigate oxidative stress and apoptosis in neuronal cells.
Mechanistic Insights
Mechanistic studies have shown that the compound can modulate key signaling pathways involved in neuroprotection:
- Reduction of Oxidative Stress: The compound enhances the expression of antioxidant enzymes.
- Inhibition of Apoptotic Pathways: It downregulates pro-apoptotic factors such as Bax while upregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Core Structure and Electronic Properties
The target compound’s pyrido[2,3-d]pyrimidine core differs from related heterocyclic systems in the evidence:
- Thiazolo[3,2-a]pyrimidines (e.g., compounds 11a–b and the ethyl carboxylate derivative in ): Feature a thiazole ring fused to pyrimidine, introducing sulfur at position 1.
- Pyrimido[2,1-b]quinazoline (compound 12 in ): A larger tricyclic system with a quinazoline moiety, offering extended π-conjugation but reduced flexibility .
Table 1: Core Structure Comparison
| Compound Type | Fused Rings | Key Heteroatoms | Aromaticity |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | Pyridine + Pyrimidine | N at 1,3,8 | Moderate |
| Thiazolo[3,2-a]pyrimidine | Thiazole + Pyrimidine | S at 1, N at 3 | High (thiazole) |
| Pyrimido[2,1-b]quinazoline | Pyrimidine + Quinazoline | N at 1,3,8,10 | Very high |
Substituent Effects
- Benzylsulfanyl vs.
- Thiophen-2-yl vs.
Table 2: Key Substituent Comparisons
Crystallographic and Conformational Analysis
- Ring Puckering : The pyrido-pyrimidine core likely exhibits puckering distinct from the flattened boat conformation observed in ’s thiazolo-pyrimidine (deviation of 0.224 Å from the mean plane) . Cremer-Pople parameters () could quantify these differences .
- Hydrogen Bonding : ’s compound forms C–H···O chains along the c-axis, while the target’s benzylsulfanyl and thiophene groups may promote S···π or C–H···S interactions, altering packing motifs .
Table 3: Crystallographic Data (Hypothetical for Target Compound)
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of benzylsulfanyl derivatives with thiophene-containing precursors. Cyclization steps using catalysts like palladium (for reductive processes) or acid/base-mediated conditions are critical. Key intermediates include thiophen-2-yl-substituted dihydropyrimidines and benzylsulfanyl adducts. For example, analogous compounds synthesized via nitroarene reductive cyclization highlight the role of formic acid derivatives as CO surrogates . Optimization of solvent systems (e.g., DMF or THF) and temperature gradients (80–120°C) is essential to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm regiochemistry and substituent positions, particularly the benzylsulfanyl and thiophen-2-yl groups.
- X-ray Crystallography: Single-crystal studies (e.g., R factor = 0.058) resolve the 3D structure, including the tetrahydropyrido[2,3-d]pyrimidine core and ester conformation .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in the final cyclization step?
Methodological Answer:
- Catalyst Screening: Test palladium complexes (e.g., Pd(OAc)₂) with ligands like PPh₃ to enhance reductive cyclization efficiency .
- DoE (Design of Experiments): Vary solvent polarity (DMF vs. toluene), temperature (60–140°C), and stoichiometric ratios to identify optimal conditions.
- Kinetic Studies: Monitor intermediate stability using in-situ IR or HPLC to prevent premature decomposition .
Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Standardized Assays: Reproduce studies using identical cell lines (e.g., E. coli ATCC 25922) and protocols (e.g., MIC determination).
- Structure-Activity Relationship (SAR): Modify the thiophen-2-yl or benzylsulfanyl groups to isolate contributions to bioactivity. For example, replacing thiophene with furan alters antimicrobial potency .
- Control for Solubility: Use DMSO vehicle controls to rule out solvent-induced cytotoxicity artifacts .
Q. What is the mechanistic role of the thiophen-2-yl group in the compound’s bioactivity?
Methodological Answer:
- Computational Modeling: Perform DFT calculations to analyze electronic effects (e.g., HOMO-LUMO gaps) and binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
- Proteomic Profiling: Use pull-down assays with thiophen-2-yl-modified probes to identify protein targets in pathogenic strains .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported catalytic efficiencies for similar tetrahydropyrido[2,3-d]pyrimidine derivatives?
Methodological Answer:
- Cross-Validate Conditions: Ensure consistent catalyst loading (e.g., 5 mol% Pd) and substrate purity (≥95% by HPLC).
- Side-Reaction Tracking: Use LC-MS to detect byproducts (e.g., over-oxidized thiophene derivatives) that may skew yield calculations .
- Collaborative Reproducibility: Partner with independent labs to verify results under blinded conditions .
Experimental Design
Q. What in vitro models are appropriate for evaluating this compound’s anticancer potential?
Methodological Answer:
- Cell Line Panels: Test across NCI-60 human tumor cell lines to assess broad-spectrum efficacy.
- Apoptosis Assays: Use Annexin V/PI staining and caspase-3 activation to quantify programmed cell death .
- Resistance Studies: Compare IC₅₀ values in wild-type vs. multidrug-resistant (MDR) cell lines to evaluate P-gp efflux effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
